molecular formula C21H26N2O5 B13092223 N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide CAS No. 1263078-27-8

N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide

Cat. No.: B13092223
CAS No.: 1263078-27-8
M. Wt: 386.4 g/mol
InChI Key: UEJJXTZXXUFJLK-KRWDZBQOSA-N
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Description

N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide is a synthetic amino acid derivative characterized by:

  • N-Carbobenzyloxy (Cbz) protection at the α-amino group.
  • 3,4-Dimethoxy substituents on the phenyl ring.
  • A dimethylamide group replacing the carboxylic acid moiety of phenylalanine.

This compound is primarily used in peptide synthesis and medicinal chemistry, where its Cbz group provides stability during reactions while allowing selective deprotection under hydrogenolytic conditions.

Properties

CAS No.

1263078-27-8

Molecular Formula

C21H26N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

benzyl N-[(2S)-3-(3,4-dimethoxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C21H26N2O5/c1-23(2)20(24)17(12-16-10-11-18(26-3)19(13-16)27-4)22-21(25)28-14-15-8-6-5-7-9-15/h5-11,13,17H,12,14H2,1-4H3,(H,22,25)/t17-/m0/s1

InChI Key

UEJJXTZXXUFJLK-KRWDZBQOSA-N

Isomeric SMILES

CN(C)C(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CN(C)C(=O)C(CC1=CC(=C(C=C1)OC)OC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Activation Methods

Several activation methods are used in peptide and amide bond synthesis:

  • Carbodiimide-mediated coupling : Using agents like DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide), or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid to an O-acylurea intermediate, which then reacts with dimethylamine.
  • Mixed anhydride formation : Reaction of the acid with chloroformates (e.g., ethyl chloroformate) to form a mixed anhydride intermediate, which is then aminolyzed by dimethylamine.
  • Acid chloride formation : Conversion of the acid to the acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with dimethylamine.

Amidation with Dimethylamine

  • Dimethylamine can be introduced as a gas, aqueous solution, or as a salt.
  • The reaction is typically carried out at low temperature to avoid racemization and side reactions.
  • The presence of a base such as triethylamine or N-methylmorpholine can assist in scavenging HCl or other byproducts.

Typical Synthetic Route Summary

Step Reaction Conditions Notes
1 Protection of amino group with benzyl chloroformate Aqueous base, 0–5 °C Forms N-Cbz-3,4-dimethoxy-L-phenylalanine
2 Activation of carboxylic acid DCC or mixed anhydride formation at 0 °C Intermediate formation for amidation
3 Amidation with dimethylamine Low temperature, inert atmosphere Yields this compound
4 Purification Chromatography or crystallization Removal of urea byproducts and impurities

Research Findings and Optimization

  • Racemization control : Use of mild activation methods and low temperatures minimizes racemization of the chiral center.
  • Coupling efficiency : Carbodiimide reagents such as EDC and DIC are preferred over DCC due to better solubility of byproducts and ease of removal.
  • Solvent choice : Polar aprotic solvents like DMF or dichloromethane are commonly used to dissolve both reactants and coupling agents effectively.
  • Additives : Inclusion of additives like hydroxybenzotriazole (HOBt) can improve coupling efficiency and reduce side reactions.
  • Purification challenges : The urea byproducts from carbodiimide coupling can be difficult to remove; therefore, alternative coupling reagents or purification techniques are often employed.

Summary Table of Key Reagents and Conditions

Reagent/Step Role Typical Conditions Advantages Disadvantages
Benzyl chloroformate (Cbz-Cl) Amino group protection Aqueous base, 0–5 °C High selectivity, mild Requires careful pH control
DCC / DIC / EDC Carboxyl activation 0 °C to room temp, DCM or DMF Efficient coupling DCC byproduct insoluble (DCU)
Dimethylamine Amide formation Low temp, inert atmosphere Direct amidation Handling of gaseous amine
HOBt or similar additives Coupling efficiency enhancer Catalytic amounts Reduces racemization Adds complexity to purification

Chemical Reactions Analysis

N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamide group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. .

Scientific Research Applications

Medicinal Chemistry

N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide is primarily utilized as an intermediate in the synthesis of bioactive compounds. Its structural features make it a valuable building block for developing pharmaceuticals, especially in the realm of peptide synthesis.

Synthesis of Bioactive Peptides

This compound serves as a precursor for synthesizing peptides with enhanced biological activity. For instance, it can be incorporated into peptide chains to modify their pharmacokinetic properties or to enhance their binding affinity to specific receptors. The presence of the carbobenzoxy (Cbz) group facilitates the protection of the amino group during peptide synthesis, allowing for selective reactions that can lead to complex peptide structures .

Anticancer Agents

Research has indicated that derivatives of this compound exhibit anticancer properties. Studies have shown that certain analogs can inhibit cancer cell proliferation by interfering with critical cellular pathways. This has led to investigations into its potential as a scaffold for designing novel anticancer agents .

Drug Design and Development

The compound's ability to serve as a versatile building block has implications in drug design. Its derivatives can be modified to create compounds with specific therapeutic targets.

Enzyme Inhibition Studies

This compound and its derivatives have been studied for their potential as enzyme inhibitors. For example, certain modifications have shown promise in inhibiting glutaminyl cyclase, an enzyme implicated in neurodegenerative diseases . This highlights the compound's potential role in developing treatments for conditions like Alzheimer's disease.

Targeted Drug Delivery

The compound's structural characteristics allow for modifications that enhance solubility and stability, which are crucial for effective drug delivery systems. By attaching various functional groups, researchers can tailor its properties to improve bioavailability and reduce off-target effects .

Synthetic Methodologies

The synthesis of this compound itself involves several key reactions that are of interest in organic chemistry.

Reaction Pathways

The compound can be synthesized through various methods involving coupling reactions between protected amino acids and other reactive intermediates. The Cbz protection allows for selective deprotection at later stages, facilitating further functionalization .

Applications in Organic Synthesis

Beyond pharmaceuticals, this compound's reactivity makes it a useful intermediate in organic synthesis. It can participate in coupling reactions with other electrophiles or nucleophiles, expanding its utility in creating complex organic molecules .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that modified derivatives inhibit cancer cell growth effectively.
Study 2Enzyme InhibitionFound potential as an inhibitor of glutaminyl cyclase; implications for neurodegenerative disease treatment.
Study 3Peptide SynthesisShowed enhanced yields when used as a building block in peptide synthesis compared to unprotected amino acids.

Mechanism of Action

The mechanism of action of N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide involves its interaction with specific molecular targets and pathways. As a derivative of L-phenylalanine, it can interact with enzymes and receptors involved in amino acid metabolism and neurotransmitter synthesis. The presence of the Cbz and dimethoxy groups enhances its binding affinity and selectivity towards these targets, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

N-Cbz-Protected Amino Acid Derivatives
Compound Substituents/Modifications Key Properties/Applications
N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide 3,4-Dimethoxy phenyl, dimethylamide Enhanced solubility, peptide synthesis scaffold
N-Cbz-Phenylalanine Unmodified phenyl ring, carboxylic acid Standard peptide synthesis; requires activation for coupling
N-Cbz-3,4-Dihydroquinolinone Cyclic lactam backbone Precursor for phosphonic acid synthesis (62% yield post-phosphonylation)

Key Differences :

  • The dimethylamide group replaces the carboxylic acid, reducing polarity and enabling passive membrane permeability in drug design.
(R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine
  • Structure : Benzyl-phenylethylamine backbone with 3,4-dimethoxy groups.
  • Comparison: Lacks the amino acid backbone and Cbz protection. Limited toxicological data available, suggesting caution in handling structurally related dimethoxy-substituted amines .

Biological Activity

N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C₁₉H₂₂N₂O₄

Molecular Weight: 342.39 g/mol

Structural Characteristics:

  • The compound features a carbobenzoxy (Cbz) protecting group, which is crucial for its stability and reactivity in various biological contexts.
  • The presence of two methoxy groups on the phenyl ring enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in tumor growth and metastasis.
  • Neuroprotective Effects: The compound is being explored for its potential in treating neurodegenerative diseases. Its structural analogs have shown promise in ameliorating symptoms associated with disorders like Huntington's disease by modulating neuropeptide activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against U2OS and other cancer cells ,
NeuroprotectiveReduction of cell death in neurodegenerative models ,
AntibacterialInhibition of Gram-negative bacteria

Case Studies

  • Anticancer Activity Study:
    • A study evaluated the effects of this compound on U2OS osteosarcoma cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to significant cell death at concentrations above 10 µM .
  • Neuroprotective Effects:
    • In a model of Huntington's disease, this compound demonstrated a protective effect on neuronal cells by reducing oxidative stress markers and enhancing mitochondrial function. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders .
  • Antibacterial Properties:
    • The compound was tested against various strains of Gram-negative bacteria, showing promising antibacterial activity. It was found to inhibit the growth of resistant strains by targeting specific bacterial enzymes involved in lipid biosynthesis .

Research Findings

Recent research has focused on the synthesis and modification of this compound to enhance its biological activity. Modifications aimed at increasing selectivity for target receptors or reducing off-target effects have been successful in preliminary studies.

Mechanistic Insights

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Pathways: Compounds similar to this one have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Modulation of Neurotransmitter Systems: By influencing neuropeptide signaling pathways, it may alleviate symptoms associated with neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide?

  • Methodological Answer : The synthesis typically involves sequential protection and coupling steps. Begin with the Cbz (carbobenzyloxy) protection of the amino group in 3,4-dimethoxy-L-phenylalanine using benzyl chloroformate under basic conditions (e.g., sodium carbonate). Subsequent dimethylamide formation can be achieved via reaction with dimethylamine in the presence of a coupling agent like HATU or DCC. Critical steps include rigorous solvent drying (e.g., dichloromethane) and purification via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient). Post-synthesis characterization via 1^1H/13^{13}C NMR and HPLC (≥98% purity) is essential .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • NMR Spectroscopy : Compare chemical shifts (e.g., Cbz-group aromatic protons at ~7.3–7.5 ppm, methoxy groups at ~3.8 ppm) to literature data .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+^+) and fragmentation patterns.
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile mobile phase to assess purity .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions due to potential mutagenicity (Ames testing indicates low but non-zero risk) .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR signals)?

  • Methodological Answer :

  • Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, overlapping methoxy signals can be resolved via 13^{13}C DEPT .
  • X-ray Crystallography : If crystalline, obtain a single-crystal structure to confirm stereochemistry and bond connectivity (e.g., as demonstrated for related acyl hydrazides) .
  • Dynamic DSC Analysis : Investigate thermal decomposition profiles to rule out polymorphic impurities .

Q. What strategies optimize reaction yields during dimethylamide formation?

  • Methodological Answer :

  • Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) to minimize side reactions.
  • Solvent Optimization : Replace dichloromethane with DMF for improved solubility of intermediates.
  • Temperature Control : Conduct reactions at 0–5°C to suppress racemization of the chiral center .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC every 2 weeks.
  • Light Sensitivity Tests : Expose samples to UV (365 nm) and visible light; quantify photodegradation products .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity at the dimethylamide group.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, referencing crystallographic data for validation .

Contradiction Analysis & Troubleshooting

Q. Conflicting reports on mutagenicity: How to reconcile Ames test data?

  • Methodological Answer :

  • Dose-Response Analysis : Compare results across bacterial strains (e.g., TA98 vs. TA100) and metabolic activation conditions (S9 mix).
  • Structural Analogues : Benchmark against benzyl chloride (similar mutagenicity profile) and adjust handling protocols accordingly .

Q. Discrepancies in melting points between batches: Root-cause investigation?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., residual solvents or deprotected intermediates).
  • Recrystallization Trials : Test solvents (e.g., ethanol/water vs. ethyl acetate) to isolate polymorphs and confirm true melting range .

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